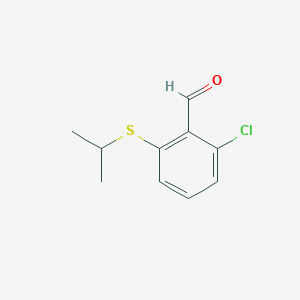

![molecular formula C9H12BrN5 B1528838 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole CAS No. 1482956-17-1](/img/structure/B1528838.png)

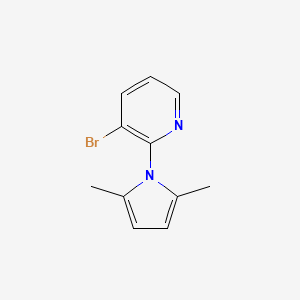

5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole

Overview

Description

“5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid” is a compound with the CAS Number: 306935-28-4 . It has a molecular weight of 299.12 . The compound is solid in physical form .

Molecular Structure Analysis

The molecular structure of “5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid” is represented by the InChI Code: 1S/C11H11BrN2O3/c1-6-10(12)7(2)14(13-6)5-8-3-4-9(17-8)11(15)16/h3-4H,5H2,1-2H3,(H,15,16) .

Chemical Reactions Analysis

While specific chemical reactions involving “5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole” were not found in the retrieved papers, pyrazole derivatives are known to undergo various reactions. For instance, 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts .

Physical And Chemical Properties Analysis

The compound “5-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid” has a boiling point of 207°C . It is solid in physical form and is stored at ambient temperature .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, like the one , have been reported to exhibit significant antimicrobial properties. They can be synthesized to target a variety of infectious agents, including bacteria and fungi. The presence of the imidazole ring is known to enhance the bactericidal and fungicidal efficacy of pharmaceuticals .

Antitumor Potential

Compounds containing the imidazole moiety have been evaluated for their antitumor potential against various cell lines. The structural features of these compounds can be fine-tuned to develop targeted therapies for different types of cancer .

Anti-inflammatory Properties

The anti-inflammatory properties of imidazole derivatives make them valuable in the treatment of chronic inflammation and related disorders. By modulating the body’s inflammatory response, these compounds can provide relief from pain and swelling .

Antiviral Applications

Imidazole-containing compounds have shown promise as antiviral agents. Their ability to interfere with viral replication makes them potential candidates for the treatment of viral infections .

Antidiabetic Effects

Research has indicated that certain imidazole derivatives can exert antidiabetic effects, making them potential therapeutic agents for managing diabetes mellitus through the regulation of blood glucose levels .

Antihistaminic Use

Due to their structural similarity to histamine, imidazole derivatives can act as antihistamines, providing relief from allergic reactions by blocking histamine receptors .

Antiulcer Activity

The compound’s imidazole ring is also found in drugs like omeprazole and pantoprazole, which are used to treat ulcers. These drugs work by reducing gastric acid production, thereby promoting healing of the stomach lining .

Antihelmintic Applications

Lastly, imidazole derivatives are known for their antihelmintic activity, which is the ability to eradicate parasitic worms. This application is crucial in both human and veterinary medicine to treat helminthiasis .

Safety and Hazards

properties

IUPAC Name |

5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-1-methyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN5/c1-6-9(10)7(2)15(13-6)4-8-11-5-12-14(8)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVDEXPFMANZKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=NC=NN2C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-methyl-1H-1,2,4-triazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B1528756.png)

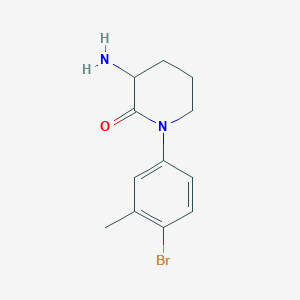

![3-Amino-1-[2-(morpholin-4-yl)ethyl]piperidin-2-one](/img/structure/B1528762.png)

![3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one](/img/structure/B1528763.png)

![2-[2-(Propan-2-yl)oxan-4-yl]acetic acid](/img/structure/B1528767.png)

![3-amino-1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-2-one](/img/structure/B1528773.png)